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Compound of Interest

Compound Name: (4-Phenoxyphenyl)methanol

Cat. No.: B189083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Phenoxyphenyl)methanol (CAS No: 2215-78-3), a key intermediate in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for (4-Phenoxyphenyl)methanol is C₁₃H₁₂O₂ with a molecular weight of

200.23 g/mol .[1] Spectroscopic analysis confirms the structure, which consists of a benzyl

alcohol moiety linked to a phenyl group through an ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane

(TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.40 - 7.25 Multiplet 4H

Ar-H (Protons on

phenoxy ring and H-

2', H-6')

~ 7.15 - 7.00 Multiplet 5H
Ar-H (Protons on

benzyl ring)

~ 4.65 Singlet 2H -CH₂OH

~ 1.60 Singlet (broad) 1H -CH₂OH

Table 2: ¹³C NMR Spectroscopic Data (Typical Values)

Chemical Shift (δ, ppm) Assignment

~ 157.5 Ar-C-O (Phenoxy ring)

~ 156.9 Ar-C-O (Benzyl ring)

~ 135.9 Ar-C-CH₂OH

~ 129.8 Ar-CH (Phenoxy ring)

~ 128.8 Ar-CH (Benzyl ring)

~ 123.5 Ar-CH (Phenoxy ring)

~ 119.0 Ar-CH (Phenoxy ring)

~ 118.8 Ar-CH (Benzyl ring)

~ 64.5 -CH₂OH

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy
The FTIR spectrum is typically acquired from a KBr pellet.[1]
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Table 3: FTIR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~ 3350 - 3200 Strong, Broad O-H stretch (alcohol)

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2930 - 2850 Medium Aliphatic C-H stretch (-CH₂-)

~ 1600 - 1475 Medium-Strong Aromatic C=C ring stretching

~ 1240 Strong
Asymmetric C-O-C stretch

(aryl ether)

~ 1050 - 1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectra are typically obtained via electron ionization (EI). The data reveals a distinct

fragmentation pattern useful for structural confirmation.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

200 99.99 [M]⁺ (Molecular Ion)

107 29.86 [M - C₆H₅O]⁺

79 32.99 [C₆H₇]⁺

77 62.82 [C₆H₅]⁺

51 33.83 [C₄H₃]⁺

Data sourced from PubChem, acquired via GC-MS with an EI-B source.[1]

Experimental Protocols
Standardized protocols are crucial for reproducible spectroscopic data acquisition.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-25 mg of (4-Phenoxyphenyl)methanol in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking

onto the deuterium signal of the solvent, shimming the magnetic field to optimize

homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data

using appropriate pulse sequences. For ¹³C NMR, a greater number of scans is typically

required due to the lower natural abundance of the isotope.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of solid (4-
Phenoxyphenyl)methanol with approximately 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

spectrometer should be recorded first and automatically subtracted from the sample

spectrum.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation using Gas Chromatography (GC-MS).
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Ionization: In the ion source, bombard the sample molecules with a high-energy electron

beam (typically 70 eV for Electron Ionization). This process forms a positively charged

molecular ion and various fragment ions.

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-

charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (4-Phenoxyphenyl)methanol.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway
The electron ionization mass spectrum of (4-Phenoxyphenyl)methanol shows characteristic

fragments. The proposed fragmentation pathway helps in confirming the molecular structure.
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Proposed MS Fragmentation of (4-Phenoxyphenyl)methanol
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Caption: Key fragmentation pathways in mass spectrometry.

IR Functional Group Correlation
This diagram correlates the main functional groups of (4-Phenoxyphenyl)methanol with their

characteristic absorption regions in the infrared spectrum.
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IR Spectrum Correlation for (4-Phenoxyphenyl)methanol

Functional Groups
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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